2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid
Overview
Description
2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid is a chemical compound with the molecular formula C13H8F3NO3. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction involves the coupling of 4-(trifluoromethoxy)phenylboronic acid with 2-bromopyridine-4-carboxylic acid in the presence of a palladium catalyst and a base .
Reaction Conditions:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction remains a scalable and efficient method for its synthesis. Industrial production would likely involve optimization of reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)isonicotinic acid
- 4-(Trifluoromethyl)phenyl isothiocyanate
- 3-(4-(Trifluoromethoxy)phenyl)isonicotinic acid
Comparison
2-(4-(Trifluoromethoxy)phenyl)isonicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, bioavailability, and target specificity .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-8(2-4-10)11-7-9(12(18)19)5-6-17-11/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHQTQUTFDETBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679501 | |
Record name | 2-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258269-14-5 | |
Record name | 2-[4-(Trifluoromethoxy)phenyl]-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258269-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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